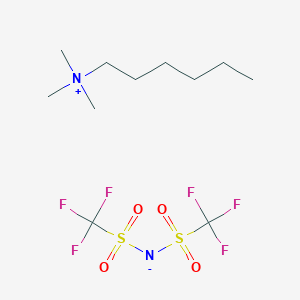

N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide

CAS No.: 210230-43-6

Cat. No.: VC11694494

Molecular Formula: C11H22F6N2O4S2

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 210230-43-6 |

|---|---|

| Molecular Formula | C11H22F6N2O4S2 |

| Molecular Weight | 424.4 g/mol |

| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;hexyl(trimethyl)azanium |

| Standard InChI | InChI=1S/C9H22N.C2F6NO4S2/c1-5-6-7-8-9-10(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-9H2,1-4H3;/q+1;-1 |

| Standard InChI Key | SLEKRZBYCSJUNO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

Cation-Anion Architecture

The compound features an N-trimethyl-N-hexylammonium cation paired with the TFSI anion. The cation consists of a central nitrogen atom bonded to three methyl groups and one hexyl chain, creating an asymmetric structure that disrupts crystal lattice formation, thereby lowering the melting point . The TFSI anion, with its two trifluoromethanesulfonyl groups connected via a nitrogen atom, exhibits conformational isomerism between cisoid (C₁ symmetry) and transoid (C₂ symmetry) forms .

Table 1: Molecular Properties of N-Trimethyl-N-Hexylammonium Bis(trifluoromethanesulfonyl)imide

| Property | Value |

|---|---|

| CAS Number | 210230-43-6 |

| Molecular Formula | C₁₁H₂₂F₆N₂O₄S₂ |

| Molecular Weight | 424.44 g/mol |

| Cation Type | Quaternary ammonium |

| Anion Type | Bis(trifluoromethanesulfonyl)imide |

| Phase at 25°C | Liquid |

Conformational Dynamics

Synthesis and Production Methods

Conventional Batch Synthesis

Traditional preparation involves a two-step process:

-

Alkyl Bistriflimide Formation: Hexylamine reacts with trifluoromethanesulfonic anhydride in dichloromethane at 0–25°C for 1 hour, yielding hexyl bistriflimide .

-

Quaternization: N-Trimethylamine undergoes solvent-free alkylation with hexyl bistriflimide at 80°C for 30 minutes, achieving >99% conversion .

Continuous-Flow Optimization

Recent advancements employ microreactor technology to enhance production efficiency:

This method eliminates halide contaminants and reduces wastewater generation by 78% compared to batch processes .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) measurements identify key thermal transitions:

-

Glass Transition Temperature (Tg): 162 K

-

Crystallization Temperature (Tc): 195 K

The compound remains stable up to 573 K, with decomposition onset at 598 K.

High-Pressure Phase Diagram

Infrared studies under variable pressure (0–11 GPa) and temperature (160–310 K) reveal:

-

Liquid-Glass Transition: Occurs at 2 GPa (310 K), marked by a 40% increase in cis-TFSI population .

-

Cold Crystallization: Observed at 0.5 GPa during heating from 139 K to 295 K .

Table 2: Pressure-Dependent Conformer Ratios (cis:trans)

| Pressure (GPa) | Temperature (K) | Ratio |

|---|---|---|

| 0.1 | 300 | 30:70 |

| 2.0 | 310 | 50:50 |

| 4.2 | 295 | 65:35 |

Electrochemical Applications

Lithium-Ion Battery Electrolytes

The IL demonstrates exceptional lithium salt solubility (up to 1.8 M LiTFSI) and ionic conductivity (12.4 mS/cm at 298 K). Its wide electrochemical window (4.8 V vs. Li+/Li) enables stable operation in high-voltage cathodes .

Supercapacitor Performance

In symmetric supercapacitors with activated carbon electrodes, the IL achieves:

-

Specific Capacitance: 138 F/g at 1 A/g

-

Energy Density: 48 Wh/kg

-

Cycle Stability: 95% capacitance retention after 10,000 cycles

Advanced Material Applications

Polymer Gel Electrolytes

Blending with poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) yields flexible membranes with:

-

Tensile Strength: 4.3 MPa

-

Ionic Conductivity: 5.6×10⁻³ S/cm (298 K)

-

Thermal Stability: Up to 423 K

Gas Separation Membranes

The IL’s affinity for CO₂ enables its use in facilitated transport membranes, showing:

Research Frontiers

Anion Reorientation Dynamics

Quasielastic neutron scattering (QENS) reveals TFSI reorientation times of 18–22 ps at 298 K, which decrease to 9–12 ps under 2 GPa pressure due to restricted molecular motion .

Tribological Performance

As a lubricant additive (1 wt%), the IL reduces steel-on-steel friction by 62% and wear volume by 89% compared to base oils.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume